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molecular formula C12H14BrNO B8542749 N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide

Cat. No. B8542749
M. Wt: 268.15 g/mol
InChI Key: HHXWLZILSGYKLT-UHFFFAOYSA-N
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Patent
US07595336B2

Procedure details

To a mixture of 1-acetylamino-5,6,7,8-tetrahydronaphthalene (1.9 g, 10 mmol) in trifluoroacetic acid (20 ml) was added: bromine (0.55 ml, 10 mmol) solved in acetic acid (5 ml). The mixture was stirred for 15 min at room-temperature. Water (50 ml) was added and the crystals were filtered. Yield 2.6 g (97%). Mp=185.2-188.6° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[Br:15]Br.O>FC(F)(F)C(O)=O.C(O)(=O)C>[C:1]([NH:4][C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[C:8]([Br:15])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=2CCCCC12
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at room-temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the crystals were filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=2CCCCC12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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